molecular formula C9H13N3 B2614883 N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine CAS No. 2309705-65-3

N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine

Cat. No.: B2614883
CAS No.: 2309705-65-3
M. Wt: 163.224
InChI Key: RPLZEBBUOSVLDV-UHFFFAOYSA-N
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Description

N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine to form the pyridazine ring, followed by N,N-dimethylation using dimethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique structure may impart desirable characteristics to these materials .

Mechanism of Action

The mechanism by which N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

  • N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
  • 5H,6H,7H-cyclopenta[c]pyridazin-3-amine

Comparison: N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine is unique due to its specific fusion of a pyridazine ring with a cyclopentane ring and the presence of the N,N-dimethyl group. This structure imparts distinct chemical and physical properties compared to similar compounds, potentially leading to different reactivity and applications .

Properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)9-6-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLZEBBUOSVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2CCCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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